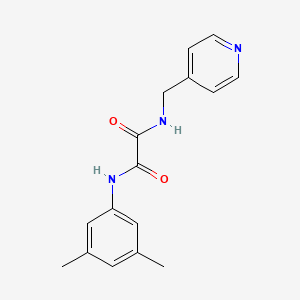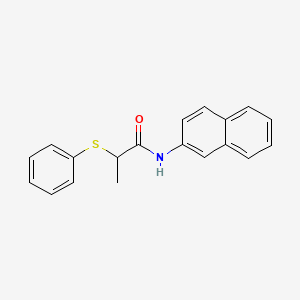![molecular formula C17H15ClN2O2S B5039175 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5039175.png)
5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione family. It is commonly known as CM-3 or MCC-555 and has been the subject of numerous scientific studies due to its potential in the treatment of various diseases, including cancer and diabetes. In
Wirkmechanismus
The mechanism of action of 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, resulting in improved insulin sensitivity and glucose homeostasis. Additionally, it has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation, and induce the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione are primarily related to its activation of PPARγ and inhibition of NF-κB. This leads to improved glucose and lipid metabolism, reduced inflammation, and induction of apoptosis in cancer cells. Additionally, it has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and mechanism of action. This allows for consistent and reproducible results across different studies. However, one limitation is its potential toxicity, which may require careful dosing and monitoring in animal models.
Zukünftige Richtungen
There are several future directions for research on 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential in combination therapy with other anticancer or antidiabetic drugs. Additionally, further studies are needed to elucidate its exact mechanism of action and identify potential targets for drug development. Finally, there is also a need for more extensive toxicity studies to determine its safety for clinical use.
Synthesemethoden
The synthesis of 5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves the reaction between 3-chloro-4-methylaniline and 3-methylbenzaldehyde in the presence of a base, followed by a cyclization reaction with thioacetic acid. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels in animal models. Additionally, it has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-4-3-5-13(8-10)20-16(21)15(23-17(20)22)19-12-7-6-11(2)14(18)9-12/h3-9,15,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUCSDFFYPQFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)
![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)


![3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B5039146.png)

![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5039170.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5039182.png)